2-(2-Hydroxypropoxy)-1-methylethyl oleate
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Overview
Description
2-(2-Hydroxypropoxy)-1-methylethyl oleate is a chemical compound that belongs to the class of oleate esters It is characterized by the presence of a hydroxypropoxy group attached to a methylethyl oleate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropoxy)-1-methylethyl oleate typically involves the reaction of oleic acid with 2-(2-hydroxypropoxy)-1-methylethanol. The reaction is usually carried out under acidic or basic conditions to facilitate esterification. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropoxy)-1-methylethyl oleate can undergo several types of chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2-(2-Hydroxypropoxy)-1-methylethyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropoxy)-1-methylethyl oleate involves its interaction with various molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release oleic acid and 2-(2-hydroxypropoxy)-1-methylethanol, which may have their own biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxypropoxy)-1-propanol: Similar structure but lacks the oleate group.
2-(2-Hydroxypropoxy)propan-1-ol: Another similar compound with a different backbone structure.
Uniqueness
2-(2-Hydroxypropoxy)-1-methylethyl oleate is unique due to the presence of both the hydroxypropoxy group and the oleate ester, which confer distinct chemical and biological properties
Properties
CAS No. |
94108-28-8 |
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Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-(2-hydroxypropoxy)propan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(26)28-23(3)21-27-20-22(2)25/h11-12,22-23,25H,4-10,13-21H2,1-3H3/b12-11- |
InChI Key |
VFLBRNWWDSNYFZ-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)COCC(C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)COCC(C)O |
Origin of Product |
United States |
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